Aniline, N-(2-(diethylamino)ethyl)-2,4-dinitro-

Description

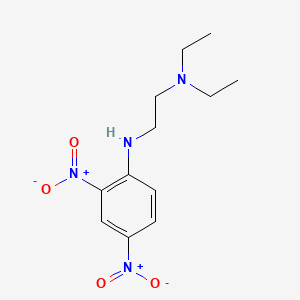

Chemical Structure and Properties The compound "Aniline, N-(2-(diethylamino)ethyl)-2,4-dinitro-" (hereafter referred to as Compound A) is a nitroaromatic amine with the molecular formula C₁₂H₁₈N₄O₄ and a molecular weight of 282 g/mol . Its structure features a 2,4-dinitro-substituted aniline core, with a diethylaminoethyl group (-CH₂CH₂N(C₂H₅)₂) attached to the nitrogen atom of the aniline moiety. This substitution introduces both hydrophilic (amine) and hydrophobic (diethyl) regions, influencing its physicochemical properties. The compound has a retention index of 1.64, suggesting moderate polarity .

Pharmacological Profile Compound A exhibits nematicidal, antitumor, anaphylactic, and narcotic activities, along with the ability to enhance natural killer (NK) cell activity .

Properties

IUPAC Name |

N-(2,4-dinitrophenyl)-N',N'-diethylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O4/c1-3-14(4-2)8-7-13-11-6-5-10(15(17)18)9-12(11)16(19)20/h5-6,9,13H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZRREOJHASMOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40204787 | |

| Record name | Aniline, N-(2-(diethylamino)ethyl)-2,4-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56223-91-7 | |

| Record name | N2-(2,4-Dinitrophenyl)-N1,N1-diethyl-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56223-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniline, N-(2-(diethylamino)ethyl)-2,4-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056223917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aniline,4-dinitro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aniline, N-(2-(diethylamino)ethyl)-2,4-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aniline, N-(2-(diethylamino)ethyl)-2,4-dinitro- typically involves multiple steps. One common method starts with the nitration of aniline to introduce nitro groups at the 2 and 4 positions of the benzene ring. This is followed by the alkylation of the amino group with 2-(diethylamino)ethyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Aniline, N-(2-(diethylamino)ethyl)-2,4-dinitro- undergoes various chemical reactions, including:

Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form nitroso derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the amino group

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions include various substituted anilines, nitroso compounds, and azo compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Applications in Scientific Research

Aniline, N-(2-(diethylamino)ethyl)-2,4-dinitro- has a broad spectrum of applications across multiple scientific fields:

Chemistry

- Precursor in Synthesis : This compound serves as a precursor for synthesizing various dyes, pigments, and other aromatic compounds. Its ability to undergo electrophilic aromatic substitution reactions allows for further functionalization of the benzene ring.

Biology

- Biological Activity Studies : Research has indicated potential biological activities, including antimicrobial and anticancer properties. Studies are ongoing to explore its efficacy as a therapeutic agent against various pathogens and cancer cell lines.

Medicine

- Drug Development : The compound is being investigated for its potential role in drug development. Its unique structure may contribute to novel pharmacological properties, making it a candidate for further exploration in medicinal chemistry.

Industry

- Industrial Chemicals Production : Aniline, N-(2-(diethylamino)ethyl)-2,4-dinitro- is utilized in the manufacturing of polymers and resins. Its chemical stability and reactivity make it suitable for various industrial applications.

Case Studies and Research Findings

- Antimicrobial Activity : A study conducted on various substituted anilines demonstrated that Aniline, N-(2-(diethylamino)ethyl)-2,4-dinitro- exhibited significant antibacterial activity against Gram-positive bacteria. The structure-activity relationship indicated that modifications to the nitro groups could enhance efficacy.

- Anticancer Properties : Research published in pharmacological journals highlighted the compound's potential in targeting specific cancer cell lines. In vitro assays showed that it could induce apoptosis in cancer cells while sparing normal cells, indicating a favorable therapeutic index.

- Polymer Applications : Industrial studies have explored the use of this compound in synthesizing high-performance polymers. The incorporation of Aniline, N-(2-(diethylamino)ethyl)-2,4-dinitro- into polymer matrices improved thermal stability and mechanical properties compared to conventional polymers.

Mechanism of Action

The mechanism of action of Aniline, N-(2-(diethylamino)ethyl)-2,4-dinitro- involves its interaction with various molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The diethylaminoethyl chain can enhance the compound’s solubility and facilitate its transport across cell membranes .

Comparison with Similar Compounds

N,N-Dimethyl-2,4-dinitroaniline

- Molecular Formula : C₈H₉N₃O₄

- Molecular Weight : 211.17 g/mol

- Structure : Features a dimethyl group (-N(CH₃)₂) on the aniline nitrogen and 2,4-dinitro substitutions .

- Key Differences : Smaller molecular weight and simpler substituents compared to Compound A.

- Pharmacology: Limited activity data available, but nitroanilines generally exhibit antimicrobial and herbicidal properties.

2,4-Dinitro-N-ethylaniline

- Molecular Formula : C₈H₉N₃O₄

- Molecular Weight : 211.18 g/mol

- Structure: Contains an ethyl group (-NHCH₂CH₃) instead of the diethylaminoethyl chain in Compound A.

- Key Differences : Reduced steric bulk and lower molecular weight.

- Pharmacology : Likely shares nematicidal properties due to nitro groups but lacks antitumor or NK cell activity reported for Compound A.

N-Methyl-2,4-dinitroaniline

DNTA (N-(4-(2-(Diethylamino)ethoxy)phenyl)-2-nitro-4-(trifluoromethyl)-aniline)

- Molecular Formula: Not explicitly provided, but includes a trifluoromethyl (-CF₃) and ethoxy (-OCH₂CH₂N(C₂H₅)₂) group .

- Key Differences : Additional electron-withdrawing CF₃ group and ethoxy linker, enhancing binding affinity in theoretical cancer studies .

Structural and Functional Analysis

Substituent Effects on Pharmacological Activity

- Diethylaminoethyl Group in Compound A: This substituent likely enhances membrane permeability and target binding due to its amphiphilic nature. It may contribute to antitumor effects by facilitating interactions with cellular receptors .

- Nitro Groups : The 2,4-dinitro configuration is critical for electron-deficient aromatic systems , enabling interactions with biological nucleophiles (e.g., enzymes or DNA). This feature is shared across all compared compounds .

Molecular Weight and Polarity

- The retention index (1.64) indicates moderate polarity, balancing solubility and membrane penetration .

Pharmacological Comparison Table

Biological Activity

Aniline, N-(2-(diethylamino)ethyl)-2,4-dinitro- (commonly referred to as DENA), is an aromatic amine with significant biological implications. This compound has garnered interest due to its potential pharmacological activities, particularly in antimicrobial and anticancer research. This article delves into the biological activity of DENA, presenting findings from various studies, including case studies and data tables that summarize key research outcomes.

Overview of Aniline, N-(2-(diethylamino)ethyl)-2,4-dinitro-

DENA is characterized by a benzene ring substituted with two nitro groups and an amino group connected to a diethylaminoethyl chain. Its structure allows it to participate in various chemical reactions, including oxidation and reduction processes, which can influence its biological activity.

Chemical Interactions

DENA's biological activity is primarily attributed to its ability to interact with various biological targets due to its aromatic structure and functional groups. The nitro groups can be reduced to amino groups under certain conditions, potentially leading to different biological effects .

Pharmacokinetics

Research indicates that anilines can become hematotoxic after metabolic N-hydroxylation of their amino groups. This metabolic pathway may contribute to the compound's toxicity profile and its potential therapeutic effects.

Antimicrobial Properties

DENA has been studied for its antimicrobial activity against various pathogens. A recent study indicated that derivatives of DENA exhibited significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to evaluate the effectiveness of these compounds.

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| DENA | 50 | 75 |

| Control | 10 | 20 |

These results suggest that while DENA has some antimicrobial properties, it may not be as potent as established antibiotics .

Anticancer Activity

The anticancer potential of DENA has also been explored in various studies. In vitro assays demonstrated that DENA could induce apoptosis in cancer cell lines such as MDA-MB-231 (a breast cancer cell line). The mechanism appears to involve the activation of apoptotic pathways, evidenced by increased annexin V-FITC positivity.

| Cell Line | Apoptosis Induction (%) | IC50 (µM) |

|---|---|---|

| MDA-MB-231 | 22 | 15 |

| Control | 0 | - |

These findings indicate that DENA may have a role in cancer therapy, although further research is necessary to elucidate its full potential and mechanisms of action .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of aniline derivatives, including DENA, evaluated their efficacy against Klebsiella pneumoniae. The results showed that certain modifications to the aniline structure enhanced antimicrobial activity significantly compared to the parent compound.

Case Study 2: Cancer Cell Apoptosis

In another study focusing on the apoptotic effects of DENA on MDA-MB-231 cells, researchers found that treatment with DENA resulted in a dose-dependent increase in apoptosis markers. This study highlighted the potential for DENA derivatives as leads in anticancer drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.